1,1,1,2,3,4,4,4-Octafluorobutane
Overview
Description
1,1,1,2,3,4,4,4-Octafluorobutane is a fluorinated organic compound with the molecular formula C₄H₂F₈. It is a colorless, non-flammable gas at room temperature and is known for its high chemical stability and low toxicity. This compound is often used in various industrial applications due to its unique properties, such as low boiling point and high dielectric strength .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2,3,4,4,4-Octafluorobutane can be synthesized through the fluorination of butane. One common method involves the reaction of butane with elemental fluorine in the presence of a catalyst, such as cobalt trifluoride. The reaction is typically carried out at elevated temperatures and pressures to ensure complete fluorination .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the final product through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,3,4,4,4-Octafluorobutane primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace fluorine atoms with hydroxyl groups.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce sulfonic or nitro groups into the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can produce hydroxylated derivatives of this compound .
Scientific Research Applications
1,1,1,2,3,4,4,4-Octafluorobutane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent for various chemical reactions due to its inert nature and ability to dissolve a wide range of compounds.
Biology: In biological research, it is used as a cryoprotectant for the preservation of biological samples at low temperatures.
Medicine: It serves as a contrast agent in magnetic resonance imaging (MRI) due to its high density and low toxicity.
Industry: It is used in the electronics industry as a dielectric fluid in high-voltage applications.
Mechanism of Action
The mechanism of action of 1,1,1,2,3,4,4,4-Octafluorobutane is primarily based on its physical properties rather than chemical reactivity. In MRI applications, its high density and low toxicity make it an effective contrast agent. In cryopreservation, its low boiling point and high chemical stability help protect biological samples from damage during freezing and thawing processes.
Comparison with Similar Compounds
1,1,1,2,2,3,3,4-Octafluorobutane: Similar in structure but differs in the position of fluorine atoms.
1,1,2,2,3,3,4,4-Octafluorobutane: Another isomer with a different arrangement of fluorine atoms.
Hexafluorobutane: Contains fewer fluorine atoms and exhibits different physical and chemical properties.
Uniqueness: 1,1,1,2,3,4,4,4-Octafluorobutane is unique due to its specific arrangement of fluorine atoms, which imparts distinct physical properties such as a lower boiling point and higher dielectric strength compared to its isomers and other fluorinated butanes .
Properties
IUPAC Name |
1,1,1,2,3,4,4,4-octafluorobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F8/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSHSCBNZAKMAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)F)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379668 | |
Record name | 2H,3H-Perfluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75995-72-1 | |
Record name | 2H,3H-Perfluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,1,1,2,3,4,4,4-Octafluorobutane being investigated as a potential component in refrigerants?
A: The abstract highlights the flammability of 1,1,2,2,3-pentafluoropropane (HFC-245ca) as a potential drawback. [] Researchers investigated an azeotropic mixture of HFC-245ca and this compound (HFC-338mccq) with the aim of reducing the flammability of HFC-245ca. This suggests that HFC-338mccq likely possesses properties that could improve the overall safety profile of the refrigerant mixture. []
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